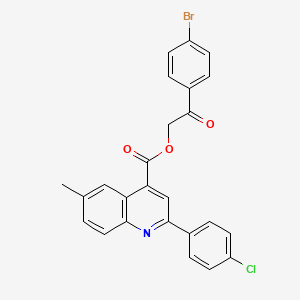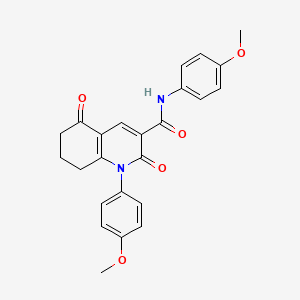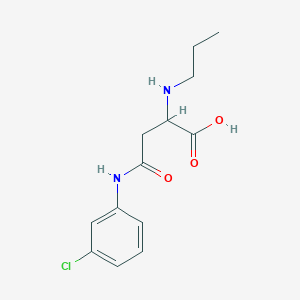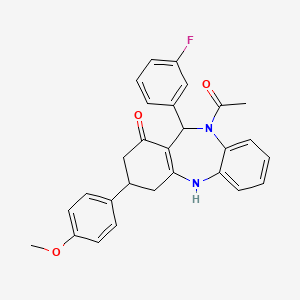
2-(4-Bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, along with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-(4-Bromophenyl)-2-oxoethyl bromide: This can be achieved by reacting 4-bromobenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Synthesis of 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid: This involves the cyclization of 4-chloroaniline with acetylacetone followed by oxidation.
Coupling Reaction: The final step involves the coupling of 2-(4-Bromophenyl)-2-oxoethyl bromide with 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can be used.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Hydrolysis: Formation of 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid: Lacks the bromophenyl group but shares the quinoline core.
2-(4-Bromophenyl)-2-oxoethyl benzoate: Similar structure but with a benzoate group instead of the quinoline carboxylate.
4-Bromo-2-(4-chlorophenyl)quinoline: Similar quinoline structure but lacks the oxoethyl group.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is unique due to the presence of both bromine and chlorine atoms, along with the quinoline core and oxoethyl group. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H17BrClNO3 |
|---|---|
Molecular Weight |
494.8 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H17BrClNO3/c1-15-2-11-22-20(12-15)21(13-23(28-22)16-5-9-19(27)10-6-16)25(30)31-14-24(29)17-3-7-18(26)8-4-17/h2-13H,14H2,1H3 |
InChI Key |
UMOKQIHQHODXBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-ethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11618762.png)
![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B11618767.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618775.png)
![11-[4-(4-Ethoxybenzyl)piperazino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide](/img/structure/B11618780.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618785.png)
![2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B11618793.png)
![7-ethyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618813.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11618821.png)


![7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618838.png)

![(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11618842.png)
![3,5-diethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11618843.png)
